[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine

Catalog No.
S3551417
CAS No.
381236-90-4
M.F
C13H13FN2
M. Wt
216.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amin...

CAS Number

381236-90-4

Product Name

[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine

IUPAC Name

1-(4-fluorophenyl)-N-methyl-1-pyridin-3-ylmethanamine

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

InChI

InChI=1S/C13H13FN2/c1-15-13(11-3-2-8-16-9-11)10-4-6-12(14)7-5-10/h2-9,13,15H,1H3

InChI Key

DABUWFPZDWZBCH-UHFFFAOYSA-N

SMILES

CNC(C1=CC=C(C=C1)F)C2=CN=CC=C2

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C2=CN=CC=C2

Antiviral Activity

Specific Scientific Field: Medicinal Chemistry and Virology

Summary of the Application:

(4-Fluorophenyl)(pyridin-3-yl)methylamine: has been studied for its antiviral potential. Researchers have synthesized derivatives containing this compound and evaluated their activity against various viruses.

Experimental Procedures:

    Compound Synthesis: Researchers prepared derivatives of by modifying its structure. For example, they introduced different substituents at specific positions.

    In Vitro Testing: The synthesized compounds were tested in vitro against a broad range of RNA and DNA viruses. Researchers determined the inhibitory concentration (IC50) values for each compound.

Results:

Potential Cancer Treatment

Specific Scientific Field: Oncology and Drug Discovery

Summary of the Application:

(4-Fluorophenyl)(pyridin-3-yl)methylamine: derivatives have demonstrated biological activity against certain cancer cells.

Experimental Procedures:

    Cell Culture Studies: Researchers cultured cancer cells (e.g., breast, lung, or colon cancer) and treated them with the synthesized derivatives.

    Cell Viability Assays: Cell viability was assessed using assays like MTT or ATP-based assays.

Results:

Gastroesophageal Reflux Disease (GERD) Treatment

Specific Scientific Field: Gastroenterology and Pharmacology

Summary of the Application:

Compound 13e: (1-[(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate) has been selected as a drug candidate for treating GERD, peptic ulcers, and other acid-related diseases .

Experimental Procedures:

    Drug Candidate Selection: Researchers evaluated various derivatives of for their acid-suppressing properties.

    Animal Studies: Animal models (e.g., rats or mice) were used to assess efficacy and safety.

Results:

(4-Fluorophenyl)(pyridin-3-yl)methylamine is an organic compound with the molecular formula C₁₃H₁₃FN₂ and a molar mass of approximately 216.26 g/mol. This compound features a pyridine ring substituted with a 4-fluorophenyl group and a methylamine moiety. Its structure allows it to participate in various

  • Nucleophilic Substitution: The nitrogen atom in the methylamine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution, where the fluorine atom can influence the reactivity of the aromatic ring.
  • Reduction Reactions: The compound may be reduced to yield various derivatives, depending on the reaction conditions and reagents used.

These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for further study.

(4-Fluorophenyl)(pyridin-3-yl)methylamine has shown potential biological activity, particularly in the context of inhibiting specific enzymes involved in metabolic pathways. For instance, compounds similar to this have been investigated for their ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which play roles in cancer metabolism and neurodegenerative diseases .

Additionally, its structural features suggest potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Various synthetic routes have been explored to produce (4-Fluorophenyl)(pyridin-3-yl)methylamine:

  • Mannich Reaction: This method involves the reaction of formaldehyde, an amine, and a ketone or aldehyde. In this case, pyridine derivatives can be reacted with formaldehyde and methylamine to yield the desired product.
  • N-alkylation: The compound can also be synthesized through N-alkylation of pyridine derivatives with 4-fluorobenzyl chloride followed by methylation.
  • Reduction of Precursors: Starting from appropriate precursors like nitriles or imines, reduction methods (e.g., hydrogenation) can yield the amine product .

The applications of (4-Fluorophenyl)(pyridin-3-yl)methylamine span various fields:

  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting metabolic diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Studies: Used in cell culture studies due to its buffering properties, it helps maintain pH stability during experiments .

Interaction studies involving (4-Fluorophenyl)(pyridin-3-yl)methylamine focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research has indicated that this compound may inhibit specific metabolic enzymes, impacting cellular metabolism.
  • Receptor Binding: Studies suggest that it may interact with neurotransmitter receptors, influencing neuronal signaling pathways .

These interactions are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with (4-Fluorophenyl)(pyridin-3-yl)methylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-fluorophenyl)pyridin-3-ylmethanamineSimilar fluorophenyl and pyridine structureDifferent amine substituent
4-(pyridin-3-ylmethyl)anilineContains aniline instead of methylamineExhibits different reactivity patterns
1-(4-fluorophenyl)-N,N-dimethylmethanamineDimethylated aminePotentially increased lipophilicity

These compounds illustrate variations in substituents that can significantly alter biological activity and chemical reactivity.

XLogP3

2

Dates

Modify: 2023-08-19

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